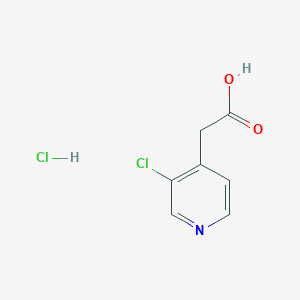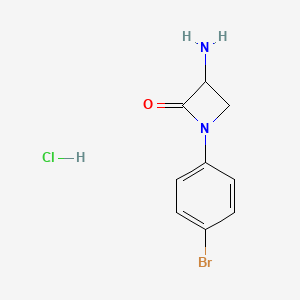
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidin-2-one derivatives, such as “3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride”, involves various synthetic methodologies . Azetidine can be considered as a fairly typical cyclic amine . The strain in the four-membered ring is less than that in the three-membered aziridine system; as a result, azetidines show few of the exceptional properties associated with aziridines .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride” is 1S/C9H9BrN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antitumor Applications
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride and its derivatives show promising antitumor activities. Greene et al. (2016) reported a series of 3-phenoxy-1,4-diarylazetidin-2-ones exhibiting potent antiproliferative properties. They found that specific configurations and structural features of these compounds, like the torsional angle between the phenyl rings and the presence of the azetidin-2-one core, are crucial for their antitumor activity. These compounds demonstrated significant inhibitory effects on MCF-7 breast cancer cells, disrupted microtubular structures, and induced apoptosis, highlighting their potential as anticancer agents (Greene et al., 2016).
Antimicrobial Applications
Azetidin-2-one derivatives have been synthesized for their potential antibacterial applications. For instance, Mohite and Bhaskar (2011) synthesized a series of 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-ones and observed significant activity against various bacteria and fungi (Mohite & Bhaskar, 2011). Similarly, Halve et al. (2007) synthesized azetidin-2-ones with various substituents and documented their antibacterial activity against several pathogens, indicating the structural importance of the azetidin-2-one core in antimicrobial activity (Halve et al., 2007).
Synthetic Applications
The azetidin-2-one core is recognized as a versatile building block in organic synthesis. Deshmukh et al. (2004) described the use of enantiomerically pure beta-lactams as intermediates for synthesizing a wide variety of biologically significant compounds. The beta-lactam core, present in 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride, serves as a synthon for constructing complex molecules, leveraging its strain energy and reactivity for diverse transformations (Deshmukh et al., 2004).
Biological Evaluation and Molecular Modeling
The derivatives of 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride are also subjected to biological evaluation and molecular modeling to understand their mechanism of action and improve their efficacy. Chhajed and Upasani (2012) synthesized novel azetidin-2-one derivatives and assessed their antibacterial properties through molecular docking, indicating a correlation between their structural features and biological activity (Chhajed & Upasani, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-1-(4-bromophenyl)azetidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBOZQLTOXMAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



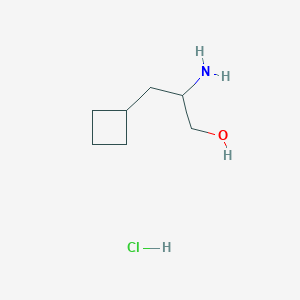


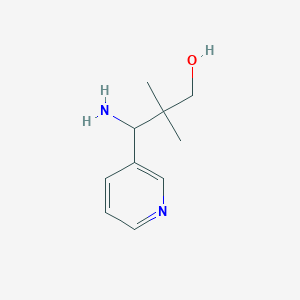
![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)


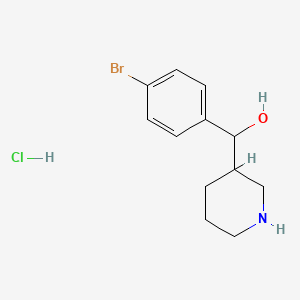

![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)
![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)
![5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B1382485.png)
![6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide](/img/structure/B1382486.png)
